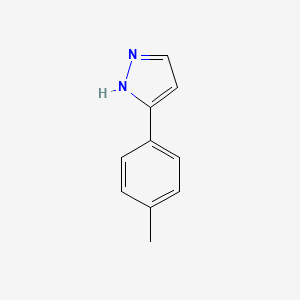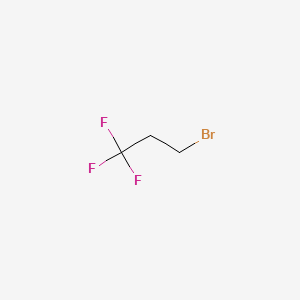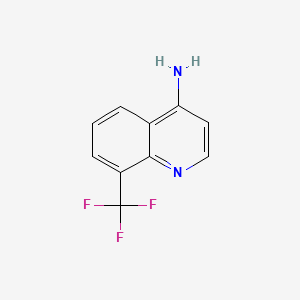
8-(Trifluoromethyl)quinolin-4-amine
Vue d'ensemble
Description
8-(Trifluoromethyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8-position and an amine group at the 4-position of the quinoline ring system. This structural motif is of significant interest due to its potential biological activity and its role as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of 8-(Trifluoromethyl)quinolin-4-amine derivatives can involve various strategies. For instance, an oxidative desulfurization-fluorination reaction has been employed to introduce a trifluoromethyl group at the N-1 position of the quinoline ring, as seen in the synthesis of 1-trifluoromethyl-4-quinolone derivatives . Although the abstract does not directly describe the synthesis of 8-(Trifluoromethyl)quinolin-4-amine, the methodologies used for related compounds can provide insights into possible synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, with the potential for various interactions and binding modes. For example, the crystal structure of quinolin-8-aminium toluene-4-sulfonate shows that the 8-amino group, rather than the quinoline N atom, is protonated, leading to intermolecular hydrogen-bonding interactions and the formation of a linear polymer structure . This highlights the importance of the position and nature of substituents on the quinoline ring in determining the molecular structure and interactions of the compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis with the sequential loss of mesitylene and the formation of borinic acid and boronic acid dimer. It also forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the ambiphilic nature of the molecule . These reactions are indicative of the potential reactivity of 8-(Trifluoromethyl)quinolin-4-amine, which may also form various complexes and undergo transformations based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine can be inferred from related compounds. For instance, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity . Additionally, the coordination chemistry of tri(quinolin-8-yl)amine with iron(II) shows that the ligand's binding mode and the presence of coligands can affect the spin state and geometry of the resulting complexes . These findings suggest that the physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine would be crucial in its reactivity and potential applications.
Applications De Recherche Scientifique
Antitumor Agents
- Scientific Field : Bioorganic Chemistry
- Application Summary : 8-(Trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs). They have shown cytotoxicity activity against PC3, K562, and HeLa cell lines .
- Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy .
- Results : The half maximal inhibitory concentration (IC 50) of some derivatives suggested that their potency of anti-proliferative activities against HeLa cell lines were better than the combretastatin A-4. For example, compound 5e showed higher anti-proliferative activity against PC3, K562, and HeLa in vitro with IC 50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .
Werner-dependent Antiproliferative Agents
- Scientific Field : Molecular Diversity
- Application Summary : N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors .
- Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy, and the anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by the MTT assay .
- Results : Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6, and 134.7 nM, respectively .
Influenza Virus Inhibitors
- Scientific Field : Virology
- Application Summary : Certain compounds could interact well with the RNP of the influenza virus .
- Methods of Application : The RNP reconstitution assay was used to evaluate the interaction .
- Results : One compound, G07, showed an inhibition rate of 80.65% at 100 µM .
Tubulin Inhibitors
- Scientific Field : Bioorganic Chemistry
- Application Summary : A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized as a new class of tubulin inhibitors .
- Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy. Their anti-proliferative activities against HeLa cell lines were evaluated .
- Results : The representative compound 5e was found to disrupt the tubulin network in HeLa cells, arresting HeLa cells at the G2/M phase and inducing cell apoptosis in a dose-dependent manner .
Safety And Hazards
Propriétés
IUPAC Name |
8-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLOHYYNHRKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371050 | |
| Record name | 8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-4-amine | |
CAS RN |
243977-15-3 | |
| Record name | 8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243977-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



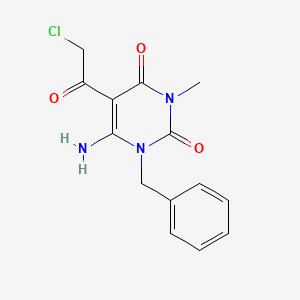
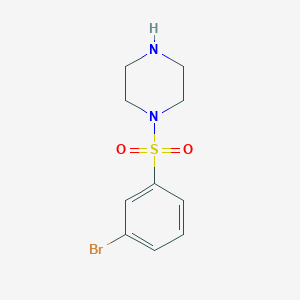
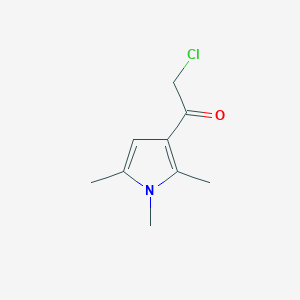
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

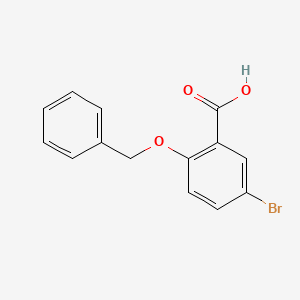
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)


![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

